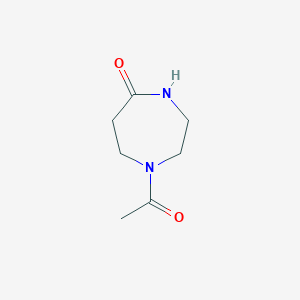

1-Acetyl-1,4-diazepan-5-one

Description

1-Acetyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms within its diazepine ring. It belongs to the 1,4-diazepan-5-one family, which is structurally characterized by a ketone group at position 5 and substituents at positions 1 and 2. The acetyl group at position 1 distinguishes it from other derivatives, influencing its conformational flexibility, hydrogen-bonding capacity, and biological interactions.

Properties

IUPAC Name |

1-acetyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-6(10)9-4-2-7(11)8-3-5-9/h2-5H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHHQCFPKDZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343572-05-3 | |

| Record name | 1-acetyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

1-Acetyl-1,4-diazepan-5-one can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepan-5-one with acetic anhydride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction typically occurs under mild conditions and does not require a solvent .

Another method involves the use of a heterogeneous catalyst, such as sodium bisulfate on alumina, under microwave irradiation in solvent-free conditions. This method is advantageous due to its efficiency and the ability to reuse the catalyst .

Chemical Reactions Analysis

1-Acetyl-1,4-diazepan-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common reagents used in these reactions include palladium catalysts for decarboxylative asymmetric allylic alkylation, which can yield gem-disubstituted diazepanone derivatives with high enantioselectivity .

Scientific Research Applications

1-Acetyl-1,4-diazepan-5-one has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anxiolytics and anticonvulsants.

Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including those with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Acetyl-1,4-diazepan-5-one involves its interaction with specific molecular targets. For instance, similar compounds like diazepam exert their effects by binding to benzodiazepine receptors on the postsynaptic gamma-aminobutyric acid (GABA) neurons. This enhances the inhibitory effect of GABA, leading to increased neuronal membrane permeability to chloride ions, resulting in hyperpolarization and stabilization of the neuron .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Key derivatives of 1,4-diazepan-5-one include:

- 1-Acetyl-1,4-diazepan-5-one (target compound)

- t-3,t-6-Dimethyl-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ1)

- t-3,t-6-Dimethyl-1-nitroso-r-2,c-7-diphenyl-1,4-diazepan-5-one (DIAZ2)

- 1-Benzyl-1,4-diazepan-5-one (CAS 55186-89-5)

- 4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6)

| Compound | Substituents | Ring Conformation | Key Interactions |

|---|---|---|---|

| 1-Acetyl-1,4-diazepan-5-one | Acetyl at N1 | Chair (predicted) | N-H···O hydrogen bonds |

| DIAZ1 | Methyl (t-3, t-6), diphenyl (r-2, c-7) | Chair | N-H···O dimer formation |

| DIAZ2 | Nitroso at N1, methyl (t-3, t-6), diphenyl | Boat | N-H···O and C-H···O interactions |

| 1-Benzyl-1,4-diazepan-5-one | Benzyl at N1 | Unreported | Likely π-π stacking |

| 4-Methyl-1,4-diazepan-5-one | Methyl at N4 | Unreported | Reduced steric hindrance |

Key Observations:

- Nitroso substitution (DIAZ2) induces a boat conformation due to steric and electronic effects, altering hydrogen-bonding patterns (e.g., C-H···O interactions) .

- Benzyl substituents (e.g., 1-Benzyl derivative) may enhance lipophilicity and π-π stacking, influencing binding to hydrophobic enzyme pockets .

ADME Insights :

- Acetyl and methyl substituents improve water solubility compared to diphenyl or benzyl analogs, enhancing drug-likeness .

Biological Activity

1-Acetyl-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of 1-Acetyl-1,4-diazepan-5-one

1-Acetyl-1,4-diazepan-5-one is a diazepane derivative characterized by the presence of an acetyl group at the nitrogen atom. Its structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Research indicates that 1-acetyl-1,4-diazepan-5-one exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

Several studies have reported the anticancer potential of 1-acetyl-1,4-diazepan-5-one. It has been found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound activates caspase enzymes and disrupts mitochondrial function, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Inhibitory | E. coli, S. aureus |

| Anticancer | Apoptosis induction | MCF-7, A549 |

Enzyme Inhibition

The biological activity of 1-acetyl-1,4-diazepan-5-one is partly attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. For example, it has been reported to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair processes in cancer cells.

Modulation of Signaling Pathways

This compound also modulates various signaling pathways that regulate cell proliferation and survival. By influencing these pathways, it can enhance the sensitivity of cancer cells to other therapeutic agents.

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial efficacy of various diazepane derivatives, 1-acetyl-1,4-diazepan-5-one demonstrated a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL. This finding underscores its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Response

A comparative analysis of several diazepane derivatives revealed that 1-acetyl-1,4-diazepan-5-one induced significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased caspase activity and altered mitochondrial membrane potential.

Pharmacokinetics

The pharmacokinetic profile of 1-acetyl-1,4-diazepan-5-one indicates good bioavailability and favorable distribution characteristics. Studies show that the compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 2 hours. Its half-life is approximately 6 hours, allowing for sustained biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.